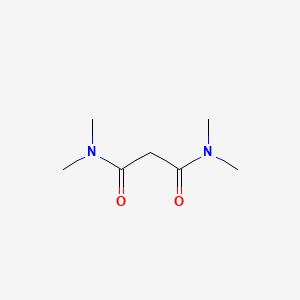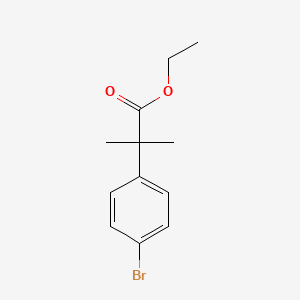
Ethyl 2-(4-bromophenyl)-2-methylpropanoate
概要
説明
Ethyl 2-(4-bromophenyl)-2-methylpropanoate: is an organic compound with the molecular formula C12H15BrO2. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atoms of the methyl group are substituted by a 4-bromophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
科学的研究の応用
Ethyl 2-(4-bromophenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is used in the synthesis of potential therapeutic agents for the treatment of various diseases.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-bromophenyl)-2-methylpropanoate can be synthesized through several methods. One common method involves the esterification of 2-(4-bromophenyl)-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Ethyl 2-(4-bromophenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Potassium permanganate in an acidic medium.
Major Products Formed:
Substitution Reactions: Products such as 2-(4-aminophenyl)-2-methylpropanoate or 2-(4-thiophenyl)-2-methylpropanoate.
Reduction Reactions: 2-(4-bromophenyl)-2-methylpropanol.
Oxidation Reactions: 2-(4-bromophenyl)-2-methylpropanoic acid.
作用機序
The mechanism of action of ethyl 2-(4-bromophenyl)-2-methylpropanoate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. For example, in drug discovery, the compound may act as an inhibitor or activator of specific enzymes involved in disease pathways. The bromine atom in the 4-bromophenyl group can also participate in halogen bonding, which can influence the compound’s binding affinity and selectivity for its target.
類似化合物との比較
Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the methyl group on the propanoate moiety.
Ethyl 2-(4-chlorophenyl)-2-methylpropanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 2-(4-bromophenyl)-2-methylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of both the 4-bromophenyl group and the ethyl ester group, which can influence its reactivity and properties. The bromine atom can participate in specific interactions such as halogen bonding, which can enhance the compound’s binding affinity and selectivity for its molecular targets. Additionally, the ethyl ester group can affect the compound’s solubility and stability, making it suitable for various applications in scientific research and industry.
特性
IUPAC Name |
ethyl 2-(4-bromophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSCLIBGCPXCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460986 | |
| Record name | ethyl 2-(4-bromophenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32454-36-7 | |
| Record name | ethyl 2-(4-bromophenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



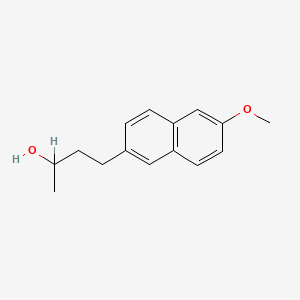
![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)


![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1589647.png)
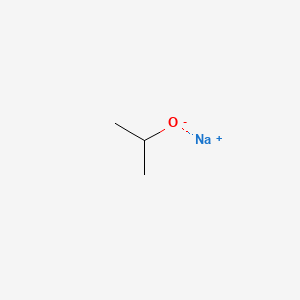

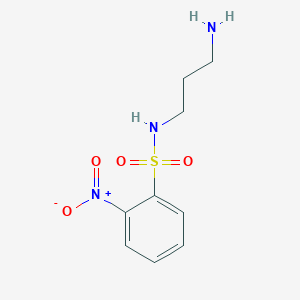
rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)
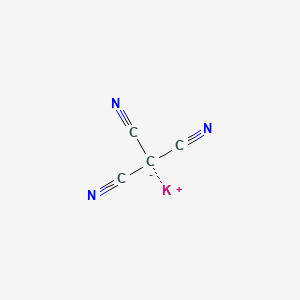
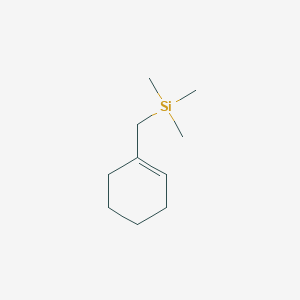
![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)
